3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide
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Overview
Description
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ion, a phenol group, and a bromide ion, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide typically involves the following steps:
Formation of the Pyridinium Ion: The pyridinium ion is synthesized by reacting pyridine with an appropriate alkylating agent under controlled conditions.
Phenol Addition: The phenol group is then introduced via a nucleophilic substitution reaction.
Bromide Addition: Finally, the bromide ion is added to the compound through a halogenation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts are often used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols are used in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Pyridine derivatives.
Substitution Products: Various substituted pyridinium salts.
Scientific Research Applications
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in cellular staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenothiazinylvinyl-pyridinium Dyes: These compounds share structural similarities and are used in similar applications.
N-Pyridinium Aziridines: These compounds are also used in organic synthesis and have similar reactivity.
Uniqueness
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
IUPAC Name |
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO.BrH/c1-17(20-7-3-2-4-8-20)22-14-12-18(13-15-22)10-11-19-6-5-9-21(23)16-19;/h2-16H,1H2;1H/b11-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKECGDCWETXSJR-ASTDGNLGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)C=CC3=CC(=CC=C3)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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